4-Bromo-3-nitro-1H-pyrazole is an aromatic compound characterized by the presence of a bromine atom and a nitro group attached to a pyrazole ring. Its chemical formula is , and it has a molar mass of approximately 191.97 g/mol. The compound is notable for its crystalline structure, which has been studied using X-ray diffraction techniques, revealing a monoclinic crystal system with specific lattice parameters .
These reactions make 4-Bromo-3-nitro-1H-pyrazole a versatile intermediate in organic synthesis.
The biological activity of 4-Bromo-3-nitro-1H-pyrazole has garnered interest due to its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities. Studies suggest that compounds with similar structures exhibit significant biological effects, including inhibition of certain enzymes and modulation of cellular pathways .
The synthesis of 4-Bromo-3-nitro-1H-pyrazole typically involves the following methods:
4-Bromo-3-nitro-1H-pyrazole finds applications in various fields:
Interaction studies involving 4-Bromo-3-nitro-1H-pyrazole focus on its binding affinities with biological targets. Research indicates that the compound may interact with specific enzymes and receptors, influencing various biochemical pathways. These interactions are essential for understanding its potential therapeutic roles and side effects .
Several compounds share structural similarities with 4-Bromo-3-nitro-1H-pyrazole, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
4-Bromo-5-methyl-3-nitro-1H-pyrazole | 70951-96-1 | 0.86 | Methyl substitution at position 5 |
4-Bromo-1-methyl-1H-pyrazol-3-amine | 146941-72-2 | 0.66 | Amine group at position 3 |
3-Nitro-1H-pyrazole-4-carbonitrile | 39205-87-3 | 0.59 | Different functional groups |
3-Bromo-4-nitro-1H-pyrazole | 784193-37-9 | Similar structure but different substitution pattern | |
3-Bromo-1-methyl-4-nitro-1H-pyrazole | 89607-15-8 | 0.92 | Methyl substitution at position 1 |
These compounds highlight the diversity within the pyrazole family while underscoring the unique characteristics of 4-Bromo-3-nitro-1H-pyrazole, particularly its specific substituents which influence its chemical reactivity and biological activity .
Irritant